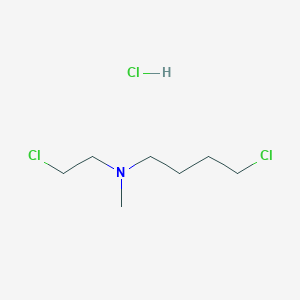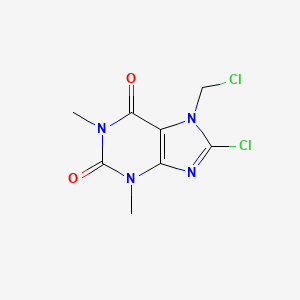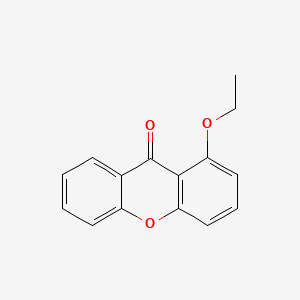
1-Ethoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the optimization of laboratory-scale methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted xanthones, hydroxyxanthones, and quinones .
Scientific Research Applications
1-Ethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying enzyme activities and biological pathways.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-Ethoxyxanthen-9-one involves its interaction with various molecular targets. It can modulate the activity of enzymes and proteins by binding to their active sites. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Xanthone: The parent compound with a similar structure but without the ethoxy group.
9H-xanthen-9-one: Another xanthone derivative with different substituents.
Thioxanthone: A sulfur-containing analog of xanthone
Uniqueness: 1-Ethoxyxanthen-9-one is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
127731-66-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-ethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-2-17-12-8-5-9-13-14(12)15(16)10-6-3-4-7-11(10)18-13/h3-9H,2H2,1H3 |
InChI Key |
OHJHOMCCEDOJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


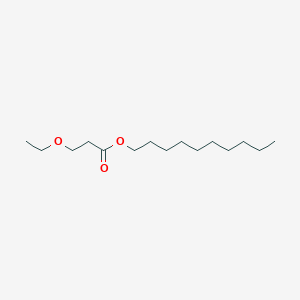
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
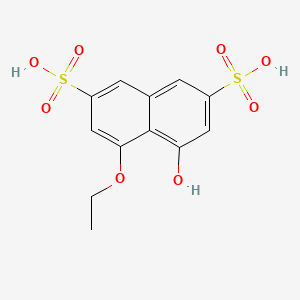
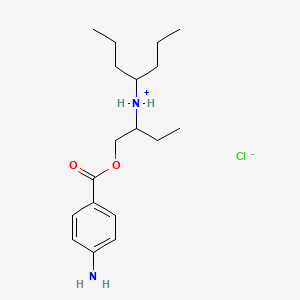

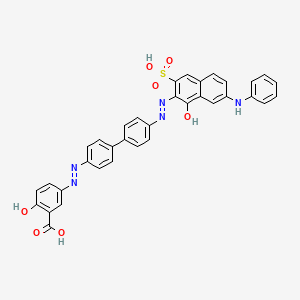
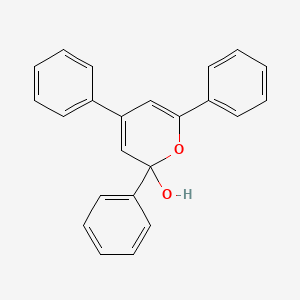
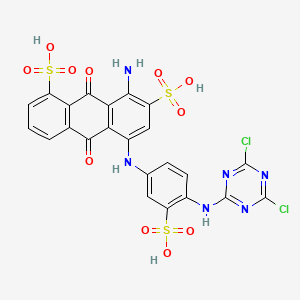
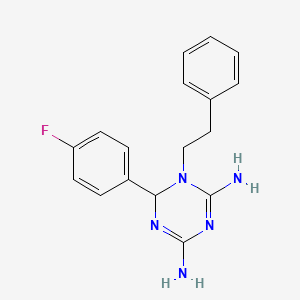
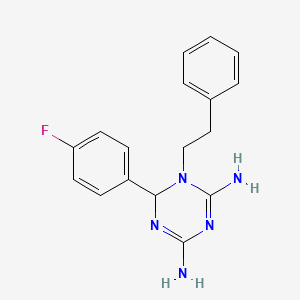
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
